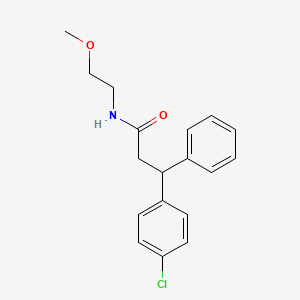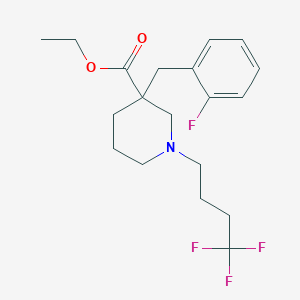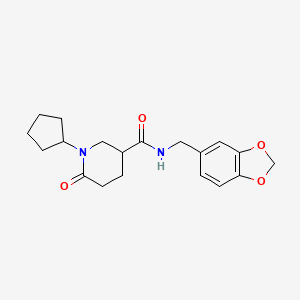
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential benefits in various fields of scientific research. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been found to have a wide range of effects on the body.
Wirkmechanismus
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that regulates gene expression. The activation of PPARδ leads to the upregulation of several genes involved in lipid metabolism and energy expenditure, leading to improved metabolic function.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide has been found to have several biochemical and physiological effects on the body. The compound has been shown to increase fatty acid oxidation, improve insulin sensitivity, and enhance endurance performance. Additionally, 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide has been found to have anti-inflammatory and anti-oxidant properties, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide in lab experiments is its high potency and specificity. The compound has been found to have a low toxicity profile and can be easily administered to animals. However, one of the limitations of using 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide in lab experiments is its high cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide. One of the areas where this compound has shown potential is in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide may have applications in the field of cancer research, as it has been found to have anti-tumor effects in some studies. Further research is needed to fully understand the potential benefits and limitations of this compound in various fields of scientific research.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide involves the reaction of 4-chlorophenylhydrazine with 2-methoxyethylamine to form the intermediate product, which is then reacted with 3-phenylpropanoic acid to form the final product. The process involves several steps and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide has been extensively studied for its potential applications in several fields of scientific research. Some of the areas where this compound has shown promising results include metabolic disorders, cardiovascular diseases, and cancer research. The compound has been found to have a positive impact on lipid metabolism, insulin sensitivity, and glucose homeostasis.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-22-12-11-20-18(21)13-17(14-5-3-2-4-6-14)15-7-9-16(19)10-8-15/h2-10,17H,11-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAHDFYTNSCONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-fluorophenoxy)methyl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6058646.png)
![N,N-diethyl-N'-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1,2-ethanediamine](/img/structure/B6058652.png)
![1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6058670.png)
![N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B6058676.png)
![1-ethyl-4-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanoyl]piperazine](/img/structure/B6058690.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(methylthio)-1-propanamine](/img/structure/B6058700.png)
![1-(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)-4-phenylpiperazine](/img/structure/B6058707.png)
![N-{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6058712.png)

![2,2-dimethyl-4-{[1-(3-piperidinylmethyl)-1H-1,2,3-triazol-4-yl]methyl}morpholine bis(trifluoroacetate)](/img/structure/B6058732.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6058746.png)
![1-(2,3-difluorobenzyl)-4-[1-(1H-1,2,4-triazol-1-ylacetyl)-3-pyrrolidinyl]piperidine](/img/structure/B6058750.png)
![5-chloro-4,6-dimethyl-2-(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6058751.png)
